N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,1-dioxo-thiazolidin-2-yl moiety attached to a methoxyphenyl ring and a 2-methoxy-4,5-dimethylbenzenesulfonamide group. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The thiazolidinone ring, a five-membered heterocycle with sulfur and nitrogen atoms, is often associated with metabolic modulation (e.g., antidiabetic activity) and antimicrobial properties. The presence of electron-donating methoxy and methyl groups on the benzene rings may enhance lipophilicity and influence binding interactions with biological targets .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-13-10-18(27-4)19(11-14(13)2)29(24,25)20-16-12-15(6-7-17(16)26-3)21-8-5-9-28(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXDWSHWDPYGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiazolidine precursor under controlled conditions to form the thiazolidine ring.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone Moieties
5-(4,4-Dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS: 951947-54-9) Structural Differences: The thiazolidinone ring here is substituted with 4,4-dimethyl groups and a 3-oxo group, compared to the unsubstituted 1,1-dioxo-thiazolidin-2-yl in the target compound. The 3-oxo group introduces additional hydrogen-bonding capacity .
S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15] from ) Structural Differences: These compounds replace the thiazolidinone ring with a 1,2,4-triazole-thione system. The sulfonamide group is retained but linked to halogenated (Cl, Br) or fluorinated phenyl rings. Implications: The triazole-thione tautomerism (observed via IR spectra) may alter redox properties. Halogen substituents could enhance electrophilicity, improving interactions with hydrophobic enzyme pockets .
Functional Group Variations
Research Findings and Challenges
- Spectral Characterization : The target compound’s IR spectrum would show νS=O (1130–1150 cm⁻¹) and νC=S (1247–1255 cm⁻¹), similar to analogues in and .
- MTT Assay Interference : Thiol-containing analogues (e.g., triazole-thiones) may reduce MTT tetrazolium independent of cell viability, necessitating careful interpretation of cytotoxicity data .
- Crystallography : SHELX programs could resolve tautomeric forms and confirm stereochemistry, as demonstrated in small-molecule crystallography .
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, methoxy groups, and a sulfonamide moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 358.39 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Thiazolidine Ring | Provides potential interactions with biological targets |
| Methoxy Groups | Enhance lipophilicity and solubility |
| Sulfonamide Moiety | Implicated in various biological activities |
The biological activity of this compound may involve interactions with specific enzymes or receptors. The thiazolidine ring can facilitate binding to active sites of enzymes, while the aromatic groups may interact with hydrophobic pockets within proteins. This interaction can modulate enzyme activity or receptor signaling pathways.
Pharmacological Properties
Research indicates that sulfonamides exhibit various pharmacological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to the compound . Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value comparable to standard antibiotics .
Study 2: Anti-inflammatory Properties
In vitro studies assessed the ability of sulfonamide derivatives to inhibit COX-2 activity. The results showed that certain derivatives could effectively reduce COX-2-mediated prostaglandin synthesis, suggesting potential therapeutic applications in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the thiazolidine ring or substitution patterns on the aromatic rings can significantly affect potency and selectivity.
Comparative Analysis with Related Compounds
| Compound Name | Activity | IC50 (nM) |
|---|---|---|
| N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-phenyl]sulfonamide | Antimicrobial | 5000 |
| N-[3-(1,1-dioxo-1lambda6-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide | Anti-inflammatory | 2000 |
| Celecoxib (a known COX-2 inhibitor) | Anti-inflammatory | 50 |
Q & A
Q. What advanced techniques validate target engagement in complex biological matrices?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). Combine with photoaffinity labeling (e.g., diazirine probes) to isolate target proteins from lysates. Validate via Western blot or SILAC-based proteomics . For in vivo models, employ PET tracers with ¹⁸F or ¹¹C isotopes to track tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
